Distinct Dye Shade Conferred by Positional Substitution: 1-Amino-2-Benzamido vs. 1-Amino-4- and 1-Amino-5-Benzamido Isomers
The substitution position of the benzamido group on the aminoanthraquinone scaffold is the primary determinant of dye shade. Patent and industrial literature records that 1-amino-4-benzoylaminoanthraquinone (CAS 81-46-9) dyes textile substrates red, while 1-amino-5-benzoylaminoanthraquinone (CAS 117-06-6) yields bright yellow dyeings [1]. The 1-amino-2-benzamido isomer (CAS 65894-77-1) offers a third, structurally distinct option whose 2-position carbonylamino group orients the auxochrome differently from the 4- and 5-substituted congeners, producing a unique shade and substantivity profile exploited in cationic dye synthesis [2]. Although direct spectral λmax data for the 2-isomer has limited published availability, the class-level principle—that positional isomerism governs shade from yellow through red—is firmly established across multiple independent industrial disclosures [1][3].
| Evidence Dimension | Dye shade on textile fibre (positional isomer comparison) |
|---|---|
| Target Compound Data | 1-Amino-2-benzamidoanthraquinone (CAS 65894-77-1): shade determined by 1,2-substitution pattern; exploited as an intermediate for cationic (quaternary ammonium) blue-range dyes on polyacrylonitrile [2] |
| Comparator Or Baseline | 1-Amino-4-benzoylaminoanthraquinone: red shade. 1-Amino-5-benzoylaminoanthraquinone: bright yellow shade [1] |
| Quantified Difference | Qualitative but reproducible shade differentiation: red (4-isomer) vs. yellow (5-isomer) vs. 2-isomer-specific shade in downstream quaternised dyes |
| Conditions | Dyeing on textile fibres (cotton, polyacrylonitrile); vat and disperse dye application contexts; data from GB388889A and US3076821 |
Why This Matters
For procurement in dye synthesis, selecting the correct positional isomer is mandatory because shade, fibre affinity, and downstream derivatisation chemistry are all substitution-position-dependent; no other isomer can replicate the 2-position carbonylamino reactivity required for quaternary ammonium dye manufacture.
- [1] GB Patent 388,889A (1933). Manufacture of vat-dyestuffs of the anthraquinone series. UK Intellectual Property Office. Data as compiled on patenthub.cn. View Source
- [2] Hoare, R. C. (1963). US Patent 3,076,821 – (1-amino-2-anthraquinonyl carbonylamino)-alkyl quaternary ammonium salts. United States Patent Office. View Source
- [3] Lulek, R. N. (1931). A New Group of Anthraquinone Vat Colors Containing the -CONH- Linkage. Industrial and Engineering Chemistry, 23(1), 96–100. View Source
